3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24ClN3O3S2 and its molecular weight is 429.98. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Application
- A study synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity and Mode of Action
- Research on chlorsulfuron, a compound with a partially similar structure, focused on its selectivity as a herbicide for cereals, attributed to the ability of tolerant plants to rapidly metabolize the herbicide into an inactive product. This understanding aids in the development of selective herbicides with minimal impact on non-target plants (Sweetser, Schow, & Hutchison, 1982).
Cognitive Enhancing Properties
- SB-399885, a compound acting as a potent, selective 5-HT6 receptor antagonist, demonstrated cognitive-enhancing properties in animal models. This research suggests the potential of benzenesulfonamide derivatives in developing treatments for cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3S2/c1-21-6-8-22(9-7-21)17(14-5-10-26-13-14)12-20-27(23,24)15-3-4-18(25-2)16(19)11-15/h3-5,10-11,13,17,20H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHUENAZWBFPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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